molecular formula C13H14F3NO B3029604 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] CAS No. 721958-57-2

6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]

Cat. No. B3029604
M. Wt: 257.25
InChI Key: OSRRDGIBGORFSM-UHFFFAOYSA-N
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Description

The compound 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] is a spirocyclic structure, which is a type of chemical compound where two rings are joined at a single atom. The compound mentioned is not directly synthesized in the provided papers, but the papers do discuss related spirocyclic compounds that share a similar benzofuran and piperidine moiety.

Synthesis Analysis

The synthesis of related spiro compounds involves multi-step reactions with moderate to good overall yields. For instance, the synthesis of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold was achieved in five steps with an overall yield of 47% . Another synthesis approach for a related compound involved a key intramolecular Heck cyclization, yielding the desired scaffolds in overall yields of 42–53% . These methods highlight the complexity and the efficiency of the synthetic routes towards spirocyclic compounds.

Molecular Structure Analysis

Structural studies of these spiro compounds are crucial for understanding their three-dimensional conformation and potential interactions with biological targets. One study described the structure of a disubstituted derivative of a spiro[1,5-benzoxazepine-2,4'-piperidine] scaffold, which was elucidated using NOESY NMR and X-ray diffraction . These techniques are essential for confirming the molecular structure and orientation of side chains, which is important for the compound's biological activity.

Chemical Reactions Analysis

The chemical reactivity of spiro compounds can be quite diverse, depending on the functional groups present. For example, the versatility of the spiropiperidine scaffold was demonstrated by selective and sequential derivatisation of the amino and aryl bromide functional groups . Additionally, an intramolecular fluorine displacement reaction was used to synthesize a series of 2-aryl-2,3-dihydrospiro[benzofuran-3,4'-piperidines] as potential psychotropic agents . These reactions showcase the potential for further chemical modifications to enhance the properties of the spiro compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their structural features. For instance, the presence of a trifluoromethyl group in a compound similar to the one could affect its lipophilicity and metabolic stability. In one study, a series of spirobenzopyran piperidine ether analogs demonstrated high affinity for histamine-3 receptors, good in vitro liver microsomal stability, and selectivity against CYP P450 enzymes . These properties are critical for the development of new pharmaceutical agents.

Scientific Research Applications

Benzofuran Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
  • Methods of Application : Benzofuran compounds are synthesized using various methods, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
  • Results or Outcomes : Benzofuran compounds have been developed and utilized as anticancer agents . A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Trifluoromethylpyridines

  • Scientific Field : Agrochemical and Pharmaceutical Sciences
  • Application Summary : Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Methods of Application : The specific methods of application or experimental procedures for trifluoromethylpyridines were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained from the use of trifluoromethylpyridines were not detailed in the source .

Safety And Hazards

Trifluoromethyl compounds can be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with care, avoiding contact with skin and eyes, and not be ingested or inhaled .

Future Directions

Benzofuran and trifluoromethyl compounds have attracted attention due to their biological activities and potential applications as drugs . Future research will likely continue to explore these compounds for their therapeutic potential.

properties

IUPAC Name

6-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)9-1-2-10-11(7-9)18-8-12(10)3-5-17-6-4-12/h1-2,7,17H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRRDGIBGORFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC3=C2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857357
Record name 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]

CAS RN

721958-57-2
Record name 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
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6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
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6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
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6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
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6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
Reactant of Route 6
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]

Citations

For This Compound
1
Citations
O Kinzel, C Steeneck, S Anderhub… - Bioorganic & Medicinal …, 2021 - Elsevier
Through structural modification of an oxalamide derived chemotype, a novel class of highly potent, orally bioavailable IDO1-specific inhibitors was identified. Representative compound …
Number of citations: 8 www.sciencedirect.com

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